molecular formula C4H3ClO2S2 B14461055 2-Oxo-1,3-dithiolane-4-carbonyl chloride CAS No. 69339-15-7

2-Oxo-1,3-dithiolane-4-carbonyl chloride

Cat. No.: B14461055
CAS No.: 69339-15-7
M. Wt: 182.7 g/mol
InChI Key: QWDXWWHZRKWALZ-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dithiolane-4-carbonyl chloride: is an organic compound with the molecular formula C4H3ClO2S2 It belongs to the class of 1,3-dithiolanes, which are five-membered heterocyclic compounds containing two sulfur atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-Oxo-1,3-dithiolane-4-carbonyl chloride are not well-documented in the literature. the general principles of thioacetalization and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Pyridine

    Reduction: H2/Ni, H2/Rh, Zn/HCl, LiAlH4

    Substitution: RLi, RMgX

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-dithiolanes can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or hydrocarbons.

Scientific Research Applications

Chemistry: 2-Oxo-1,3-dithiolane-4-carbonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the protection of carbonyl groups .

Biology and Medicine: Research on the biological and medicinal applications of this compound is limited. its derivatives may have potential as enzyme inhibitors or therapeutic agents due to their unique chemical structure.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-dithiolane-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The sulfur atoms in the dithiolane ring can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

    1,3-Dithiane: Another five-membered heterocyclic compound with two sulfur atoms. It is used as a protecting group for carbonyl compounds.

    1,3-Oxathiolane: Contains one sulfur and one oxygen atom in the ring. It is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 2-Oxo-1,3-dithiolane-4-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a dithiolane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from other similar compounds .

Properties

CAS No.

69339-15-7

Molecular Formula

C4H3ClO2S2

Molecular Weight

182.7 g/mol

IUPAC Name

2-oxo-1,3-dithiolane-4-carbonyl chloride

InChI

InChI=1S/C4H3ClO2S2/c5-3(6)2-1-8-4(7)9-2/h2H,1H2

InChI Key

QWDXWWHZRKWALZ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=O)S1)C(=O)Cl

Origin of Product

United States

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